Tert-butyl 7-ethynyl-7-methyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate
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Overview
Description
Tert-butyl 7-ethynyl-7-methyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its spiro junction, which connects two rings through a single atom, and its functional groups, including an ethynyl group and a tert-butyl ester. The compound’s molecular formula is C14H21NO3, and it has a molecular weight of 251.32 g/mol .
Preparation Methods
The synthesis of tert-butyl 7-ethynyl-7-methyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring, while other approaches involve the annulation of a four-membered ring . The reaction conditions typically include the use of specific catalysts and reagents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
Tert-butyl 7-ethynyl-7-methyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers may investigate its potential therapeutic properties and mechanisms of action. Additionally, the compound may have industrial applications, such as in the development of new materials or chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 7-ethynyl-7-methyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Tert-butyl 7-ethynyl-7-methyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate can be compared with other similar spirocyclic compounds, such as tert-butyl 7-(amino(methyl)(oxo)-lambda6-sulfaneylidene)-5-azaspiro[3.4]octane-5-carboxylate . These compounds share similar structural features but differ in their functional groups and chemical properties.
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl 7-ethynyl-7-methyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate |
InChI |
InChI=1S/C14H21NO3/c1-6-13(5)7-14(9-17-10-14)15(8-13)11(16)18-12(2,3)4/h1H,7-10H2,2-5H3 |
InChI Key |
RPRHIJFQJPMHEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(COC2)N(C1)C(=O)OC(C)(C)C)C#C |
Origin of Product |
United States |
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